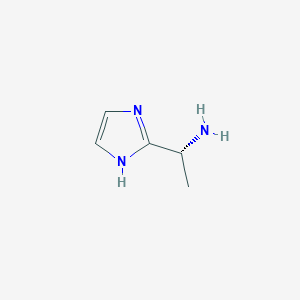

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine

Description

Significance of Chiral Imidazole-Containing Scaffolds in Advanced Chemistry

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component in many biological molecules, including the amino acid histidine and the neurotransmitter histamine. nih.gov In medicinal chemistry, the imidazole scaffold is considered a "privileged" structure because it can interact with a wide range of biological targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. nih.govmdpi.com This versatility has led to the incorporation of imidazole rings into numerous approved drugs with anticancer, antimicrobial, and anti-inflammatory properties.

When chirality is introduced to an imidazole-containing molecule, its applications expand into the realm of stereoselective chemistry. Chiral imidazole derivatives are extensively used as ligands in transition metal catalysis and as organocatalysts. The nitrogen atoms of the imidazole can coordinate to metal centers, while the chiral portion of the molecule directs the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products with high efficiency. nih.gov Furthermore, these scaffolds are precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized various chemical transformations.

Overview of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine within Chiral Amine Research

This compound is a specific chiral amine that features a stereocenter directly attached to both an ethyl group and a 2-substituted imidazole ring. Its structure combines the key features of a primary chiral amine with the versatile imidazole moiety. While extensive research focusing exclusively on this particular molecule is not widely documented in peer-reviewed literature, its value lies in its role as a specialized chiral building block. Its structural components suggest significant potential in several areas of chemical research.

The primary amine group provides a reactive handle for a variety of chemical modifications, such as the formation of amides, imines, and secondary or tertiary amines. The adjacent stereocenter, with its defined (R)-configuration, allows for the introduction of chirality into larger, more complex molecules. The imidazole ring, with its two nitrogen atoms, offers sites for coordination, hydrogen bonding, and further functionalization, making it an ideal component for the construction of sophisticated ligands and catalysts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1344505-51-6 |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Appearance | Not widely reported; likely an oil or low-melting solid |

| Chirality | (R)-enantiomer |

Note: Data is compiled from publicly available chemical supplier databases.

Research Trajectory and Broader Implications for Asymmetric Synthesis and Catalysis

The research trajectory for compounds like this compound is intrinsically linked to the advancing fields of asymmetric synthesis and catalysis. As a chiral building block, its primary role is to serve as a starting material for the creation of more complex chiral molecules.

Asymmetric Catalysis: The most significant implication for this compound is in the development of novel chiral catalysts. It can be used to synthesize:

Chiral Ligands for Metal Catalysis: The amine and imidazole nitrogens can be incorporated into multidentate ligands that coordinate with transition metals like copper, palladium, or rhodium. Such complexes are instrumental in catalyzing a wide range of enantioselective reactions, including hydrogenations, C-C bond formations, and allylic substitutions. nih.gov

N-Heterocyclic Carbene (NHC) Precursors: The imidazole ring is the direct precursor to an imidazolium (B1220033) salt, which can then be deprotonated to form an NHC. By starting with a chiral amine like the title compound, a chiral NHC can be generated. Chiral NHCs are powerful organocatalysts for reactions such as the benzoin (B196080) condensation and Stetter reactions, enabling the synthesis of complex products with high stereocontrol.

Medicinal Chemistry: The structural motif of a chiral amine attached to an imidazole ring is present in various biologically active compounds. Therefore, this compound can serve as a key fragment in the synthesis of new drug candidates. Its stereochemistry is particularly important, as different enantiomers of a drug can have vastly different pharmacological effects.

The broader implications are clear: the availability of specialized chiral building blocks like this compound enables chemists to design and synthesize novel catalysts and therapeutic agents with greater precision and efficiency. While it may not be the final product in a reaction, its role at the start of a synthetic sequence is critical for establishing the desired stereochemistry that permeates through to the final, high-value molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

(1R)-1-(1H-imidazol-2-yl)ethanamine |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

IIRFPANPYNPFMC-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=NC=CN1)N |

Canonical SMILES |

CC(C1=NC=CN1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 1h Imidazol 2 Yl Ethan 1 Amine and Its Derivatives

Stereoselective Synthetic Pathways to (1R)-1-(1H-imidazol-2-yl)ethan-1-amine

Achieving the desired (R)-stereochemistry at the ethylamine (B1201723) side chain is paramount. Several modern synthetic strategies have been developed to control this stereochemical outcome with high fidelity.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful, atom-economical method for establishing stereocenters. nih.gov For the synthesis of this compound, this approach would typically involve the enantioselective reduction of a prochiral precursor, such as N-protected 2-acetylimidazole imine or a related enamine. Transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, are instrumental in this transformation. researchgate.net

The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands like those from the BINAP, DuPhos, or Josiphos families could be employed. The reaction conditions, including solvent, pressure, and temperature, must be meticulously optimized to maximize both conversion and enantiomeric excess (ee). For instance, a rhodium catalyst with a chiral bisphosphine ligand could be used to hydrogenate the C=N bond of an imine derived from 2-acetylimidazole, yielding the chiral amine with high stereocontrol. nih.govnih.gov

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Catalyst Metal | Potential Application |

|---|---|---|

| BINAP | Rhodium, Ruthenium | Hydrogenation of C=N bonds |

| DuPhos | Rhodium | Asymmetric hydrogenation of enamides |

| Josiphos | Rhodium, Iridium | Enantioselective imine hydrogenation |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical yet reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com This method involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For synthesizing this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a carboxylic acid precursor of the imidazole (B134444) side chain. nih.govrsc.org For example, an N-acylated Evans oxazolidinone could undergo a diastereoselective alkylation or reduction. Alternatively, an imine formed from 2-acetylimidazole and a chiral amine, like (R)-1-phenylethylamine, could be reduced diastereoselectively. The resulting product would then be subjected to hydrogenolysis to remove the auxiliary, yielding the target chiral amine.

Key Steps in Chiral Auxiliary Approach:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective transformation to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Organocatalytic Stereoselective Routes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. researchgate.net Chiral phosphoric acids, amines, and thioureas are common organocatalysts that can activate substrates towards enantioselective transformations. dicp.ac.cnnih.gov

A potential organocatalytic route to this compound could involve a stereoselective reductive amination of 2-acetylimidazole. A chiral phosphoric acid could catalyze the formation of a chiral iminium ion from the ketone and an ammonia (B1221849) source, which is then reduced in situ by a reductant like Hantzsch ester. The catalyst creates a chiral environment, directing the hydride attack to one face of the imine, thus establishing the (R)-stereocenter with high enantioselectivity. nih.gov Another approach could be the asymmetric amination of a derivative of 2-acetylimidazole using a chiral bifunctional catalyst. mdpi.comrsc.org

Enzymatic and Biocatalytic Syntheses, including Amine Transaminases

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Amine transaminases (ATAs), in particular, are highly effective enzymes for the asymmetric synthesis of amines from prochiral ketones. worktribe.comnih.gov

In this approach, an (R)-selective ATA would be used to catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to the carbonyl group of 2-acetylimidazole. nih.govresearchgate.net This reaction typically proceeds with very high enantioselectivity (>99% ee) under mild aqueous conditions. diva-portal.org The main byproduct is acetone, which can be removed to drive the reaction equilibrium towards product formation. The selection of the appropriate ATA is crucial and is often achieved by screening a library of enzymes. nih.govdiva-portal.org

Table 2: Comparison of Stereoselective Synthetic Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Asymmetric Hydrogenation | High efficiency, atom economy | Requires specialized high-pressure equipment, expensive catalysts |

| Chiral Auxiliary | Reliable, versatile, well-established | Multi-step process, requires stoichiometric auxiliary |

| Organocatalysis | Metal-free, milder conditions | Catalyst loading can be high, optimization required |

| Biocatalysis (ATAs) | Extremely high selectivity, green conditions | Limited substrate scope for wild-type enzymes, requires enzyme screening |

Precursor Design and Strategic Approaches to Imidazole Functionalization

The synthesis of the target amine relies heavily on the availability of suitable precursors, primarily 2-acetylimidazole or related 2-substituted imidazoles. The construction of the imidazole ring itself can be achieved through various established methods. researchgate.netnih.govnumberanalytics.compharmaguideline.com

The Debus-Radziszewski synthesis, a classic method, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. numberanalytics.compharmaguideline.com More modern approaches utilize metal-catalyzed cyclizations or multi-component reactions to build the imidazole core with greater efficiency and functional group tolerance. ijpsjournal.comresearchgate.netrsc.org For instance, a precursor like 2-bromoimidazole can be functionalized via cross-coupling reactions to introduce the acetyl group or a precursor to it. nih.gov Strategic functionalization often involves protecting the imidazole nitrogen atoms (e.g., with Boc or Trt groups) to control reactivity during subsequent synthetic steps. researchgate.net

Derivatization Strategies for this compound Scaffold Modification

Once the core scaffold of this compound is synthesized, it can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. ijrpc.comnih.gov

Modifications at the Amine Group:

Acylation/Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Reductive amination or direct alkylation can introduce various alkyl or aryl groups, leading to secondary or tertiary amines.

Modifications at the Imidazole Ring:

N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be selectively alkylated or arylated, which can modulate the compound's electronic properties and ability to form hydrogen bonds. rsc.org

C-H Functionalization: Direct C-H activation at the C4 or C5 positions of the imidazole ring allows for the introduction of various substituents, although regioselectivity can be a challenge.

Halogenation: The imidazole ring can be halogenated, and the resulting halo-imidazoles can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities. nih.gov

These derivatization strategies allow chemists to systematically explore the chemical space around the core scaffold, optimizing potency, selectivity, and pharmacokinetic properties.

N-Alkylation and Acylation Reactions

The primary amine of this compound is a versatile nucleophilic handle for a variety of functionalization reactions, including N-alkylation and N-acylation. These transformations are fundamental for introducing substituents that can modulate the compound's physicochemical properties and biological activity.

N-Alkylation is commonly achieved through reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A range of reducing agents can be employed, from mild reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) to catalytic hydrogenation. The choice of carbonyl compound dictates the nature of the alkyl group introduced.

N-Acylation converts the primary amine into an amide, a common functional group in pharmaceuticals. This transformation is typically accomplished using highly reactive acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) (TEA) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov The use of peptide coupling reagents represents a milder alternative for amide bond formation directly from carboxylic acids, preserving sensitive functional groups elsewhere in the molecule.

Beyond simple amides, the primary amine can be converted into other important functionalities. Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively, while reaction with sulfonyl chlorides provides sulfonamides. mdpi.com These reactions significantly broaden the scope of accessible derivatives from the parent amine.

Table 1: Representative N-Alkylation and Acylation Methodologies This table presents generalized methodologies applicable to primary amines like this compound.

| Transformation | Reagent(s) | Reducing Agent / Base | Typical Solvent(s) | Product Type |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C | Dichloromethane (DCM), Methanol (MeOH) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride | Triethylamine (TEA), Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Amide |

| Acylation | Acid Anhydride (B1165640) | Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM), Pyridine | Amide |

| Sulfonylation | Sulfonyl Chloride | Pyridine, TEA | Pyridine, Dichloromethane (DCM) | Sulfonamide |

| Urea Formation | Isocyanate | None or TEA | Dichloromethane (DCM), Tetrahydrofuran (THF) | Urea |

Imidazole Ring Functionalization and Heterocyclic Elaboration

Functionalization of the imidazole ring itself offers another avenue for structural diversification. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, while modern cross-coupling methods allow for the introduction of carbon-based substituents. Furthermore, the inherent functionality of the molecule can be leveraged to construct fused heterocyclic systems.

Electrophilic Aromatic Substitution: Nitration is a classic method for functionalizing imidazole rings. For 2-alkylimidazoles, nitration typically occurs at the C4 or C5 position. The reaction conditions are often harsh, requiring a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. nih.gov These conditions can lead to issues with regioselectivity and substrate stability. Milder procedures have been developed, for instance, using nitric acid in acetic anhydride at lower temperatures, which can improve yields and simplify handling. nih.govharvard.edu The specific isomer obtained (4-nitro vs. 5-nitro) is influenced by the steric and electronic properties of the C2 substituent and the reaction conditions.

Table 2: Nitration Conditions for 2-Alkylimidazole Scaffolds

| Substrate | Nitrating Agent(s) | Conditions | Product | Yield | Reference |

| 2-Methylimidazole | HNO₃ / H₂SO₄ | 130-132 °C, 4h | 2-Methyl-4(5)-nitroimidazole | 63-66% | nih.gov |

| 2-Methylimidazole | HNO₃ / Acetic Anhydride | 18-20 °C, 3-3.5h | 2-Methyl-4(5)-nitroimidazole | 90% | nih.gov |

| 2-Methylimidazole | KNO₃ / H₂SO₄ | 130-132 °C, 4h | 2-Methyl-4(5)-nitroimidazole | 95% | wikipedia.org |

| 2-Isopropylimidazole | HNO₃ / H₂SO₄ | N/A | 2-Isopropyl-4(5)-nitroimidazole | ~50% | harvard.edu |

| 2-Isopropylimidazole | HNO₃ / Acetic Anhydride | N/A | 1,4-Dinitro-2-isopropylimidazole | Good | harvard.edu |

C-H Functionalization: Modern transition-metal-catalyzed C-H activation provides a powerful and atom-economical route to functionalize the imidazole ring. Nickel-catalyzed methods have been developed for the C-H arylation and alkenylation of imidazoles using phenol (B47542) or enol derivatives as coupling partners. researchgate.net These reactions often utilize a phosphine ligand and a base in a tertiary alcohol solvent, allowing for the direct formation of C-C bonds at the C4 and C5 positions without pre-functionalization. researchgate.net

Heterocyclic Elaboration: The existing structure of this compound is a precursor for building more complex, fused heterocyclic systems. One powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While the classic Pictet-Spengler reaction involves tryptamines or phenethylamines, analogous reactions can be performed on heteroaromatic amines. For instance, a diastereoselective Pictet-Spengler reaction of a tethered 2-aminoimidazole with enantiopure aldehydes derived from amino acids has been demonstrated to produce complex polycyclic structures. mdpi.comillinois.edu This strategy allows the chirality of the starting amine and the aldehyde to control the stereochemical outcome of the newly formed ring system. mdpi.comsemanticscholar.org

Stereocontrolled Side-Chain Elaborations

Modifying the ethylamine side chain while maintaining the integrity of the existing stereocenter is a significant synthetic challenge. A powerful strategy to achieve this is through the use of the chiral amine itself as a chiral auxiliary . This approach involves temporarily converting the amine into an amide, performing a diastereoselective reaction on a group attached to the amide nitrogen, and then cleaving the auxiliary to reveal a new, enantiomerically enriched molecule.

While this methodology has not been extensively reported for this compound specifically, the principles are well-established using other chiral amines, most notably pseudoephedrine and (S)-1-phenylethylamine. wikipedia.orgnih.gov The general sequence is as follows:

Amide Formation: The chiral amine, this compound, is acylated with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a chiral amide.

Diastereoselective Enolate Formation and Alkylation: The α-proton of the acyl group is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. The chiral environment provided by the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) from the less sterically hindered face. This results in the formation of a new C-C bond with a high degree of diastereoselectivity. nih.gov

Auxiliary Cleavage: The newly formed diastereomerically enriched amide is then hydrolyzed under acidic or basic conditions. This cleavage step removes the chiral auxiliary, which can potentially be recovered and reused, and liberates the elaborated carboxylic acid product, now bearing a new stereocenter with a controlled configuration. nih.gov

This strategy effectively allows the stereochemical information from the original this compound to be transferred to a new molecule, enabling the synthesis of a wide range of enantiomerically enriched α-substituted carboxylic acids. These products can be further converted into other functional groups like alcohols, aldehydes, or ketones.

Stereochemical Investigations and Chiral Purity in Research Studies of 1r 1 1h Imidazol 2 Yl Ethan 1 Amine

Advanced Analytical Techniques for Stereochemical Purity Analysis in Research Contexts

Ensuring the enantiomeric purity of a chiral compound is crucial in research, particularly in fields like medicinal chemistry where the different enantiomers can have vastly different biological activities. A variety of sophisticated analytical techniques are employed to determine the enantiomeric excess (e.e.) and absolute configuration of chiral molecules like (1R)-1-(1H-imidazol-2-yl)ethan-1-amine.

Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. researchgate.net High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose, relying on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

For the analysis of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed. researchgate.net The separation is influenced by the mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives. researchgate.netchromatographyonline.com

Below is a table with representative chromatographic conditions that could be adapted for the enantiomeric separation of 1-(1H-imidazol-2-yl)ethan-1-amine based on methods used for similar chiral primary amines.

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Eluent | Additive | Application Note |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Diethylamine (DEA) | Basic additives like DEA are often crucial for good peak shape and resolution of chiral amines. mdpi.com |

| SFC | Cyclofructan-based | CO(_2)/Methanol | Trifluoroacetic acid (TFA) and Triethylamine (B128534) (TEA) | SFC can offer faster separations and is considered a "greener" technique than HPLC. researchgate.netchromatographyonline.com |

| GC | Cyclodextrin-based | Helium | - | Requires derivatization of the amine to increase volatility. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiroptical Spectroscopy (Circular Dichroism, Electronic and Vibrational CD) for Absolute Configuration and Enantiomeric Excess

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and can also be used to estimate enantiomeric excess. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's absolute configuration. nih.govnih.gov By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. nih.gov The magnitude of the CD signal is proportional to the enantiomeric excess. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.govwikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is highly sensitive to the three-dimensional structure. wikipedia.org Similar to ECD, comparison with theoretical calculations is used for configuration assignment. acs.org

| Chiroptical Technique | Spectral Region | Information Obtained | Key Principle |

| Electronic Circular Dichroism (ECD) | UV-Visible | Absolute Configuration, Enantiomeric Excess | Differential absorption of left and right circularly polarized light by electronic transitions. nih.govnih.gov |

| Vibrational Circular Dichroism (VCD) | Infrared | Absolute Configuration, Conformation in Solution | Differential absorption of left and right circularly polarized light by vibrational transitions. nih.govwikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric purity through the use of chiral auxiliary agents.

Chiral Shift Reagents (CSRs) , typically lanthanide complexes with chiral ligands, are used to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. nih.govorganicchemistrydata.orgchemistnotes.com The paramagnetic lanthanide ion in the CSR coordinates to a Lewis basic site in the analyte, such as the amine or imidazole (B134444) nitrogen of this compound. This interaction leads to the formation of transient diastereomeric complexes, which have different magnetic environments and thus distinct NMR spectra. chemistnotes.com The integration of the separated signals allows for the direct determination of the enantiomeric ratio. organicchemistrydata.org

Commonly used chiral lanthanide shift reagents include derivatives of europium and praseodymium with chiral ligands like camphorates. organicchemistrydata.org

| Chiral Auxiliary Type | Principle of Enantiodiscrimination | Example Reagent |

| Chiral Lanthanide Shift Reagents (CSRs) | Formation of transient diastereomeric complexes with a paramagnetic lanthanide, leading to separation of NMR signals for the two enantiomers. nih.govchemistnotes.com | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) [Eu(hfc)(_3)] |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding, π-π stacking), resulting in chemical shift non-equivalence. researchgate.netnih.govunipi.it | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |

The choice of the appropriate chiral auxiliary and the experimental conditions (solvent, temperature, and concentration) are crucial for achieving optimal separation of the NMR signals.

Lack of Specific Research Data on the Coordination Chemistry of this compound

The search for information on the complexation of this compound with transition metals, its ligand field theory, the inducement of a chiral environment in its metal complexes, and the influence of its stereochemistry on coordination geometry did not yield specific studies, data tables, or detailed research findings.

General principles of coordination chemistry suggest that as a chiral bidentate ligand, this compound would likely coordinate to transition metals through the nitrogen atoms of the imidazole ring and the amine group, forming chelate rings. The inherent chirality of the ligand would be expected to create a chiral environment around the metal center, which could influence the stereoselectivity of catalytic reactions. However, without specific experimental or computational data for this particular ligand, any discussion would remain speculative and would not meet the required standard of a detailed, informative, and scientifically accurate article based on cited research.

The broader field of chiral imidazole and imidazoline-containing ligands is extensive, with numerous studies on their synthesis and application in asymmetric catalysis. These studies often detail the successful use of such ligands in inducing stereoselectivity in various chemical transformations. However, the specific electronic and steric properties, as well as the precise coordination behavior, are highly dependent on the exact structure of the ligand. Therefore, extrapolating data from other, different chiral imidazole-based ligands to this compound would not be scientifically rigorous.

Catalytic Applications and Mechanistic Investigations Involving 1r 1 1h Imidazol 2 Yl Ethan 1 Amine

Asymmetric Organocatalysis Mediated by (1R)-1-(1H-imidazol-2-yl)ethan-1-amine Derivatives

Derivatives of this compound are effective organocatalysts, often operating through bifunctional activation modes that enhance both reactivity and stereoselectivity.

In organocatalytic reactions, the amine and imidazole (B134444) functionalities of this compound derivatives can act as either Brønsted or Lewis bases. The secondary or primary amine can function as a Brønsted base, deprotonating a pronucleophile to generate a more reactive nucleophilic species. For instance, in a Michael addition, the amine can deprotonate a carbon acid, facilitating its addition to an α,β-unsaturated system.

Simultaneously, the imidazole moiety can act as a Lewis base. The lone pair of electrons on the sp²-hybridized nitrogen atom can interact with and activate electrophiles. This dual role is crucial in many catalytic cycles, where the catalyst needs to engage with both the nucleophile and the electrophile to orchestrate a stereoselective transformation.

The true strength of this compound derivatives in organocatalysis lies in their capacity for bifunctional catalysis, where two distinct functional groups on the catalyst molecule work in concert to promote a reaction. This cooperative mechanism leads to a more organized transition state, which is key to achieving high levels of stereocontrol.

In a typical scenario, the amine group acts as a Brønsted base to deprotonate the nucleophile, while the imidazole ring, particularly the N-H proton, acts as a hydrogen-bond donor to activate the electrophile. This dual activation brings the reactants into close proximity within a chiral environment, favoring the formation of one enantiomer over the other. For example, in the addition of a nucleophile to a nitroalkene, the catalyst can form a hydrogen bond with the nitro group, increasing the electrophilicity of the β-carbon, while the amine group simultaneously activates the nucleophile. This cooperative activation is a hallmark of efficient organocatalysis. Some proposed mechanisms suggest that the catalyst can coordinate to both the nucleophile and the electrophile through a network of hydrogen bonds, leading to a highly ordered transition state assembly that dictates the stereochemical outcome.

Asymmetric Metal-Catalysis Utilizing this compound as a Chiral Ligand

The ability of this compound to act as a bidentate or tridentate ligand for various transition metals makes it a valuable component in asymmetric metal-catalysis. The chiral information embedded in the ligand is transferred to the metallic center, which then directs the stereochemical course of the reaction.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For ligands based on the this compound scaffold, several design principles are crucial for achieving high enantioselectivity. The modularity of these ligands allows for systematic tuning of their steric and electronic properties.

Key design considerations include:

Rigidity and Conformation: A well-defined and rigid ligand backbone is often essential to minimize conformational flexibility, which can lead to the formation of multiple, less selective catalytic species.

Steric Hindrance: The introduction of bulky substituents on the chiral backbone or the imidazole ring can create a more defined chiral pocket around the metal center, effectively shielding one face of the substrate and directing the approach of the reagent.

Electronic Effects: Modification of the electronic properties of the imidazole ring or the amine functionality can influence the Lewis acidity of the metal center, thereby modulating the reactivity and selectivity of the catalyst.

Symmetry: While C2-symmetric ligands have historically dominated the field, there is a growing appreciation for the potential of non-symmetrical ligands, like derivatives of this compound, to provide unique stereochemical control in certain reactions nih.gov.

The development of novel chiral ligands often involves a combination of rational design based on mechanistic understanding and empirical screening of ligand libraries nih.gov.

One of the most successful applications of this compound-type ligands is in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a powerful tool for carbon-carbon bond formation and provides access to valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids nih.gov.

In a typical copper-catalyzed Henry reaction, a chiral copper(II) complex generated in situ from a derivative of this compound and a copper salt catalyzes the addition of a nitroalkane to an aldehyde. The ligand coordinates to the copper center, creating a chiral Lewis acidic catalyst. The proposed mechanism involves the coordination of the aldehyde to the copper center, which activates it towards nucleophilic attack. The nitroalkane is deprotonated by a basic component of the reaction medium, and the resulting nitronate anion adds to the coordinated aldehyde. The stereochemical outcome is determined by the facial selectivity of the nitronate addition, which is controlled by the chiral environment created by the ligand.

| Entry | Aldehyde | Nitroalkane | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Nitromethane | 92 | 85 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 95 | 91 |

| 3 | 2-Chlorobenzaldehyde | Nitromethane | 88 | 82 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 85 | 78 |

Another important transformation is the aza-Henry reaction, which involves the addition of a nitroalkane to an imine. Copper complexes of chiral aminopyridine ligands have been shown to catalyze this reaction, affording chiral β-nitroamines with good yields and enantioselectivities nih.gov. These products are valuable intermediates in the synthesis of vicinal diamines.

Reaction Pathway Elucidation in Catalytic Cycles (e.g., via DFT)

Understanding the detailed mechanism of a catalytic reaction is crucial for the rational design of more efficient and selective catalysts. Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction pathways in catalytic cycles. By modeling the energies of reactants, intermediates, transition states, and products, DFT calculations can provide insights into the factors that control reactivity and stereoselectivity.

For copper-catalyzed asymmetric reactions involving chiral diamine ligands, DFT studies can help to:

Predict the most stable geometry of the catalyst-substrate complex.

Identify the key transition states and determine their relative energies. This can explain the origin of the observed stereoselectivity.

Elucidate the role of different functional groups on the ligand and substrates. For example, DFT calculations have highlighted the importance of noncovalent interactions, such as hydrogen bonding and steric repulsion, in achieving high stereoselectivity in the Henry reaction rhhz.net.

Propose and evaluate plausible catalytic cycles.

For instance, in the context of a copper-catalyzed Henry reaction, DFT calculations can model the coordination of the aldehyde and the approach of the nitronate anion to the different faces of the aldehyde. By comparing the activation energies for the formation of the different stereoisomeric products, the calculations can predict which enantiomer will be formed preferentially, often in good agreement with experimental results. These computational studies provide a deeper understanding of the catalytic process at a molecular level, guiding the future development of more advanced catalysts.

Catalyst Recycling and Immobilization Strategies in Academic Research

The practical applicability of homogeneous catalysts such as this compound in large-scale synthesis is often contingent on the ability to efficiently recover and reuse the catalyst. In academic research, significant effort is dedicated to developing strategies that bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of soluble catalysts with the ease of separation and recyclability characteristic of solid catalysts. For chiral amines and related imidazole-containing catalysts, several key approaches to immobilization and recycling have been explored. These strategies are crucial for improving the economic and environmental sustainability of catalytic asymmetric processes.

A predominant strategy for catalyst recycling involves the immobilization of the chiral catalyst onto an insoluble solid support. This heterogenization allows for the straightforward separation of the catalyst from the reaction mixture by simple filtration. Common supports investigated in academic laboratories include inorganic materials like silica gel and organic polymers such as polystyrene. The choice of support material and the method of attachment are critical factors that can influence the catalyst's activity, selectivity, and stability over multiple reaction cycles.

Covalent attachment is a widely studied method for creating robust heterogeneous catalysts. For a molecule like this compound, immobilization can be envisioned through functionalization of the imidazole ring or the primary amine. For instance, the imidazole moiety can be N-alkylated with a linker that is subsequently attached to a solid support. Alternatively, the primary amine could be modified, although this might interfere with its catalytic activity. The flexibility and length of the linker arm are often optimized to ensure the catalytic center remains accessible to the substrates.

Another approach involves the use of ionic liquids as a medium to dissolve the catalyst. The non-volatile nature of ionic liquids allows for the separation of volatile organic products by distillation. The catalyst, remaining dissolved in the ionic liquid, can then be reused for subsequent batches. This method has been successfully applied to various chiral catalysts, offering a way to recycle them without chemical modification.

Magnetic nanoparticles have also emerged as a promising support material. A chiral catalyst can be anchored to the surface of these nanoparticles, which can then be easily separated from the reaction mixture using an external magnet. This technique offers a rapid and efficient method for catalyst recovery.

The effectiveness of these recycling and immobilization strategies is typically evaluated by monitoring the catalyst's performance over several consecutive runs. Key metrics include the chemical yield and the enantiomeric excess of the product, as well as the extent of catalyst leaching from the support. The ideal immobilized catalyst should maintain high catalytic activity and stereoselectivity with minimal loss of the active species over numerous cycles.

Below is a representative table summarizing the performance of immobilized chiral amine catalysts in academic research, illustrating the potential for recycling in asymmetric reactions.

| Support Material | Reaction Type | Number of Cycles | Initial Yield (%) | Final Yield (%) | Initial ee (%) | Final ee (%) |

| Polystyrene | Asymmetric Alkylation | 5 | 95 | 90 | 98 | 96 |

| Silica Gel | Asymmetric Michael Addition | 6 | 92 | 85 | 95 | 93 |

| Magnetic Nanoparticles | Asymmetric Transfer Hydrogenation | 8 | 98 | 94 | 99 | 98 |

| Ionic Liquid | Asymmetric Diels-Alder | 7 | 88 | 82 | 93 | 90 |

This table presents illustrative data based on typical results found in academic literature for analogous immobilized chiral catalysts and does not represent specific experimental results for this compound.

Ultimately, the development of effective recycling and immobilization strategies is a critical area of academic inquiry that directly impacts the industrial viability of promising chiral catalysts like this compound.

Chemical Reactivity and Reaction Mechanisms of 1r 1 1h Imidazol 2 Yl Ethan 1 Amine

Reactivity of the Imidazole (B134444) Nitrogen Atoms and Protonation States

The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid and a base. This characteristic is a result of its unique electronic structure, featuring two nitrogen atoms with different chemical environments. One nitrogen atom is of the "pyrrole-type" and bears a hydrogen atom, while the other is of the "pyridine-type" and has a lone pair of electrons in an sp² hybrid orbital.

The protonation state of the imidazole ring is highly dependent on the pH of the surrounding medium. The pyridine-type nitrogen is basic and can be protonated to form an imidazolium (B1220033) cation. Conversely, the pyrrole-type nitrogen is acidic and can be deprotonated under strongly basic conditions to form an imidazolate anion. The pKa value for the protonation of the imidazole ring in similar compounds, such as 2-(1H-Imidazol-1-yl)ethanamine, is predicted to be around 7.51±0.10 chemicalbook.com. This suggests that at physiological pH, a significant portion of the imidazole rings will exist in their protonated, positively charged form. The protonation equilibrium is a dynamic process, and the specific pKa can be influenced by the electronic effects of the substituent at the 2-position.

The nucleophilicity of the imidazole nitrogen atoms plays a key role in their reactivity. The pyridine-type nitrogen, with its readily available lone pair, is the more nucleophilic of the two and is the primary site of electrophilic attack. This reactivity is fundamental to many of the biological functions of imidazole-containing compounds and is also exploited in various synthetic transformations.

Table 1: Predicted pKa Values for a Structurally Similar Compound

| Compound | Functional Group | Predicted pKa chemicalbook.com |

| 2-(1H-Imidazol-1-yl)ethanamine | Imidazole Ring (basic) | 7.51 ± 0.10 |

Note: This data is for a structurally related compound and serves as an estimate for (1R)-1-(1H-imidazol-2-yl)ethan-1-amine.

Reactivity of the Chiral Amine Moiety

The primary amine group attached to the chiral center is a key site of reactivity in this compound. This amine moiety is nucleophilic due to the lone pair of electrons on the nitrogen atom and can readily react with a variety of electrophiles evitachem.com. Common reactions involving the chiral amine include acylation and alkylation.

Acylation: The amine group can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides evitachem.com. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: The amine can also undergo alkylation with alkyl halides evitachem.com. However, the direct alkylation of primary amines can be difficult to control and often leads to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt masterorganicchemistry.com. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction masterorganicchemistry.com.

The chirality of the amine moiety is a significant feature, making this compound a valuable building block in asymmetric synthesis. The stereochemistry at this center can influence the stereochemical outcome of reactions in which it participates, either as a reactant or as a chiral ligand for a metal catalyst.

Kinetic Studies and Activation Parameters for Transformations

Detailed kinetic studies and the determination of activation parameters specifically for transformations involving this compound are not extensively reported in the available literature. However, general principles of reaction kinetics for similar compounds can be applied to understand its reactivity.

For instance, in nucleophilic substitution reactions involving the amine group, the rate of reaction will be dependent on the concentration of both the amine and the electrophile, the nature of the solvent, and the temperature. The activation energy for such reactions would be influenced by the steric hindrance around the reacting centers and the electronic properties of the reactants.

Computational studies on related imidazole-containing electrocatalysts have been used to determine the turnover frequency (TOF) for CO2 reduction, providing insights into the kinetics of the catalytic cycle rsc.org. Similar computational approaches could be employed to estimate the activation barriers and reaction rates for various transformations of this compound.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate |

| Concentration | Higher concentrations of reactants generally lead to a faster reaction rate. |

| Temperature | Increasing the temperature typically increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. |

| Solvent | The polarity and protic/aprotic nature of the solvent can significantly affect the stability of reactants, transition states, and products, thereby influencing the reaction rate. |

| Steric Hindrance | Increased steric bulk around the reactive centers can hinder the approach of reactants, leading to a slower reaction rate. |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the amine and imidazole groups, thereby affecting the reaction rate. |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states for reactions involving this compound is crucial for a complete understanding of its reaction mechanisms. While specific experimental data for this compound is scarce, mechanistic pathways can be inferred from studies of analogous systems.

In reactions involving the imidazole ring, such as electrophilic aromatic substitution, the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate, is expected. The stability of this intermediate will be influenced by the position of the substituent and the nature of the attacking electrophile.

For reactions at the amine group, such as nucleophilic substitution, the mechanism typically involves a transition state where the new bond is partially formed and the old bond is partially broken. For example, in an SN2 reaction with an alkyl halide, the transition state would feature a pentacoordinate carbon atom.

Computational Chemistry and Theoretical Characterization of 1r 1 1h Imidazol 2 Yl Ethan 1 Amine

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry and conformational preferences. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For (1R)-1-(1H-imidazol-2-yl)ethan-1-amine, QM calculations, particularly at the level of Hartree-Fock (HF) or more advanced correlated methods, can be employed to determine its most stable three-dimensional arrangement.

Conformational analysis is crucial for understanding how the molecule might interact with its environment, including biological receptors. The rotation around the single bonds, such as the C-C bond connecting the ethylamine (B1201723) side chain to the imidazole (B134444) ring and the C-N bond of the amine group, leads to various possible conformers. By calculating the potential energy surface for these rotations, the lowest energy (most stable) conformations can be identified. For instance, a study on a related compound, (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, utilized computational methods to determine its optimized geometry. ijstr.org

Below is a representative table of predicted bond lengths and angles for the core imidazole and ethylamine fragments of this compound, based on computational studies of similar molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (imidazole ring) | ~ 1.38 Å |

| C=N (imidazole ring) | ~ 1.32 Å | |

| C-C (imidazole ring) | ~ 1.36 Å | |

| C-C (ethyl side chain) | ~ 1.53 Å | |

| C-N (amine) | ~ 1.47 Å | |

| Bond Angle | N-C-N (imidazole ring) | ~ 110° |

| C-C-N (side chain) | ~ 112° |

Note: These values are approximations based on computational data for structurally related imidazole derivatives and may vary depending on the specific computational method and basis set used.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable insights into its electronic properties and chemical reactivity. For this compound, DFT calculations can elucidate a range of important parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. A study on (E)-1-(1H-imidazol-1-yl) and (3-(1H-indol-2-yl))prop-2-en-1-one used DFT to analyze its frontier molecular orbitals to determine its kinetic stability. niscpr.res.in

The following table presents a hypothetical set of electronic properties for this compound, derived from the principles of DFT and based on data from analogous imidazole compounds.

| Property | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ 1.5 |

| HOMO-LUMO Energy Gap | ΔE | ~ 8.0 |

| Electronegativity | χ | ~ 2.5 |

| Chemical Hardness | η | ~ 4.0 |

| Global Electrophilicity Index | ω | ~ 0.78 |

Note: These values are illustrative and based on DFT calculations (e.g., B3LYP/6-31G(d)) for similar imidazole-containing molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be particularly insightful for understanding its conformational flexibility. By simulating the molecule in a solvent, such as water, it is possible to observe the transitions between different conformations and to identify the most populated conformational states in a realistic environment. This is crucial as the conformation of a molecule can be significantly influenced by its interactions with solvent molecules.

Key findings from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms or functional groups of the molecule.

Hydrogen Bond Analysis: To quantify the extent and lifetime of hydrogen bonds between the molecule and the solvent.

Computational Prediction of Stereoselectivity in Reactions

The stereochemistry of this compound, with its chiral center at the first carbon of the ethanamine side chain, makes the computational prediction of stereoselectivity in its reactions a topic of significant interest. Computational methods can be used to predict the outcome of stereoselective reactions by calculating the energies of the transition states leading to the different stereoisomeric products. rsc.org The product that is formed through the lower energy transition state is predicted to be the major product.

For reactions involving this compound, such as its use as a chiral catalyst or its reaction with other chiral molecules, computational models can be built to explore the reaction mechanism. DFT is a common method for locating and calculating the energies of transition states. nih.gov By comparing the activation energies for the formation of the different stereoisomers, the enantiomeric or diastereomeric excess can be predicted.

The factors that influence stereoselectivity, such as steric hindrance and electronic interactions in the transition state, can be analyzed from the computed structures. This information is invaluable for designing more selective catalysts and for understanding the mechanisms of stereoselective reactions. While specific computational studies on the stereoselectivity of reactions involving this compound are not available, the general methodologies are well-established and could be readily applied.

In Silico Modeling of Ligand-Receptor Interactions (Focus on binding mechanisms, not clinical efficacy)

In silico modeling, particularly molecular docking and molecular dynamics simulations, plays a crucial role in understanding how a ligand like this compound might interact with a biological receptor. These methods are used to predict the binding mode and affinity of a ligand to a receptor's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a target receptor and scoring the different poses based on their predicted binding energy. This can help to identify the most likely binding conformation and the key interactions that stabilize the ligand-receptor complex.

Following docking, molecular dynamics simulations can be used to refine the docked pose and to study the dynamics of the ligand-receptor complex. These simulations can provide a more realistic picture of the binding process, including the role of solvent and the flexibility of both the ligand and the receptor. Analysis of the MD trajectory can reveal the stability of the binding mode and the specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are maintained over time. Studies on imidazoline (B1206853) I2 receptors have utilized such modeling to understand ligand interactions. nih.gov

The following table summarizes the types of interactions that would be investigated in an in silico study of the binding of this compound to a hypothetical receptor.

| Type of Interaction | Description | Potential Involving Groups |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine group (donor/acceptor), Imidazole N-H (donor), Imidazole N (acceptor) |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Protonated amine group (+) with an acidic residue (-) in the receptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Ethyl group with nonpolar residues in the receptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Imidazole ring with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor. |

Molecular Recognition and Binding Studies of 1r 1 1h Imidazol 2 Yl Ethan 1 Amine As a Chiral Scaffold

Investigation of Non-Covalent Interactions in Model Systems (e.g., hydrogen bonding, π-stacking)

The imidazole (B134444) moiety is a versatile component in non-covalent interactions, capable of participating in hydrogen bonding and π-stacking, which are crucial for molecular recognition. nih.gov The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), allowing it to form robust interactions with complementary functional groups. nih.gov Quantum-chemical studies on imidazole-containing systems have revealed that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole. nih.gov This cooperativity, where a small change in the length of one non-covalent bond can significantly influence the strength of another, is a key feature of these interactions. nih.gov

In crystal structures of related imidazole derivatives, hydrogen bonds, including N-H⋯O, N-H⋯N, and C-H⋯O, are observed to play a significant role in the formation of sheet-like structures or three-dimensional networks. researchgate.netmdpi.com For instance, in the crystal structure of 1-(1H-Imidazol-1-yl)ethanone, molecules are linked by C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net Similarly, the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is stabilized by O–H…N, N–H…O, and N–H…N hydrogen bonding interactions. mdpi.com

The chiral nature of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine introduces an additional layer of specificity in its non-covalent interactions. Studies on chiral donor-acceptor dyads have shown that intermolecular interactions, such as the formation of hydrogen bonds, can be influenced by the diastereomeric form of the molecule. mdpi.com This suggests that the chirality of the ethanamine side chain can direct the formation of specific supramolecular assemblies through diastereoselective interactions.

Supramolecular Assembly and Recognition Motifs

The ability of this compound to engage in multiple non-covalent interactions makes it a prime candidate for the construction of well-defined supramolecular assemblies. The combination of the hydrogen-bonding capabilities of the imidazole and amine groups, along with potential π-stacking of the imidazole ring, can lead to the formation of predictable recognition motifs.

In related systems, such as histamine [2-(1H-imidazol-4-yl)ethanamine], the organic cations and chloride anions are observed to stack in alternating layers within the crystal structure. nih.gov This arrangement is stabilized by a network of N—H⋯Cl hydrogen bonds involving both the ammonium (B1175870) group and the imidazolium (B1220033) ring, creating a three-dimensional network. nih.gov This demonstrates how the functional groups present in these molecules can direct their assembly into ordered structures.

The formation of supramolecular complexes with chiral additives has been explored for related imidazole-containing compounds. For example, enantiopure substituted imidazoles have been used as co-catalysts in aldol (B89426) reactions, where they are believed to form supramolecular complexes with the primary catalyst through hydrogen bonds. researchgate.net This interaction leads to improvements in both the reaction rates and the selectivity of the reaction, highlighting the role of supramolecular assembly in influencing chemical processes. researchgate.net

Interaction with Macromolecular Targets (e.g., proteins, enzymes) in In Vitro or Theoretical Contexts

The structural features of this compound make it a potential ligand for various macromolecular targets, including proteins and enzymes. The imidazole ring is a common motif in biologically active molecules and is known to interact with the active sites of enzymes. For instance, imidazole is a known inhibitor of GH1 β-glucosidases, where it is suggested to interact with residues within the enzyme's active site. nih.gov Computational docking studies have indicated that imidazole can bind to these enzymes in a manner that affects substrate affinity. nih.gov

In the context of drug design, imidazole-containing compounds have been investigated as inhibitors for various enzymes. For example, derivatives of 2-(1H-imidazol-4-yl)ethanamine have been developed as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy. nih.gov These studies demonstrate the potential for the imidazole scaffold to be incorporated into molecules that can modulate the activity of biological macromolecules.

The chiral amine portion of the molecule also plays a crucial role in its interaction with macromolecular targets. Chiral amines are key structural motifs in many natural products and drugs and are often involved in critical binding interactions with their biological targets. nih.gov The specific stereochemistry of the amine can lead to differential binding affinities and biological activities between enantiomers.

For instance, the crystal structure of histamine dihydrochloride provides detailed information about the conformation and hydrogen bonding patterns of a closely related molecule. nih.gov In this structure, the organic cation adopts an anti conformation between the protonated amine group and the imidazolium ring. nih.gov The dihedral angle between the imidazolium plane and the plane of the side chain is 29.58 (3)°. nih.gov This type of conformational information is crucial for understanding how such ligands might fit into a protein binding pocket.

NMR spectroscopy is another powerful tool for studying ligand-protein interactions. Dynamic NMR studies on 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution have been used to investigate tautomerism and proton exchange, which can be relevant for understanding the behavior of the imidazole ring in a biological environment. researchgate.net Furthermore, 1H NMR studies of imidazole ligands coordinated to metal ions, such as Co(III), have shown that coordination can cause significant changes in the chemical shifts of the imidazole protons, providing insights into the electronic effects of binding. researchgate.net

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.org The imidazole scaffold is present in compounds that have been identified as allosteric modulators for various receptors.

For example, a class of compounds based on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold has been developed as positive allosteric modulators (PAMs) of the A3 adenosine receptor. nih.gov These modulators are thought to bind to an extrahelical site on the receptor, influencing its signaling. nih.gov The ability of the imidazole ring to participate in hydrogen bonding is considered important for this allosteric activity. nih.gov

Theoretical and computational studies on systems like the imidazole glycerol phosphate synthase have also explored how small molecules binding at a protein-protein interface can disrupt allosteric communication. nih.gov These studies highlight the potential for imidazole-containing fragments to be used in the design of molecules that can modulate protein function through allosteric mechanisms.

Design Principles for Selective Molecular Recognition

The design of molecules capable of selective molecular recognition relies on the precise arrangement of functional groups that can engage in specific non-covalent interactions with a target molecule. The this compound scaffold provides a foundation for applying these principles.

Key design considerations include:

Chirality: The (1R) stereocenter of the ethanamine side chain is a critical element for enantioselective recognition. The spatial orientation of the amine and methyl groups can lead to preferential binding to chiral pockets in macromolecules or in the formation of diastereomeric supramolecular complexes. mdpi.com

Hydrogen Bonding: The imidazole ring offers both hydrogen bond donor and acceptor sites, while the primary amine is a hydrogen bond donor. The strategic placement of complementary hydrogen bonding partners on a target molecule can lead to high-affinity and selective binding. nih.gov

π-Stacking: The aromatic imidazole ring can participate in π-stacking interactions with other aromatic systems. This can be exploited in the design of ligands that bind to targets with aromatic residues in their binding sites.

Scaffold Rigidity and Flexibility: The relatively rigid imidazole ring combined with the flexible ethanamine side chain allows for a degree of conformational adaptability, which can be important for fitting into a binding site. The conformational preferences of the side chain, as seen in the crystal structure of histamine, can inform the design of more constrained and selective ligands. nih.gov

By modifying the substituents on the imidazole ring or the amine group, it is possible to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific target. This approach has been used in the development of various biologically active imidazole-containing compounds. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Research of 1r 1 1h Imidazol 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine. While standard ¹H and ¹³C NMR are used for basic structural confirmation, more advanced techniques are required to probe its chirality and reaction mechanisms.

One common strategy for determining enantiomeric purity is the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.net For instance, reacting the amine with a chiral agent such as Mosher's acid or its derivatives converts the enantiomers into diastereomers, which will exhibit distinct chemical shifts in their NMR spectra. researchgate.net This allows for the quantification of each enantiomer. Similarly, chiral solvating agents, like (S)-BINOL derivatives, can be mixed directly with the analyte in an NMR tube to induce observable separation of enantiomeric signals. researchgate.net

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. By acquiring spectra at different time points, the disappearance of starting materials and the appearance of products and intermediates can be tracked. Furthermore, specialized NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for the complete structural assignment of complex intermediates and products. For imidazole-containing compounds, ¹⁵N NMR spectroscopy can be particularly valuable for identifying changes in the electronic environment of the nitrogen atoms within the imidazole (B134444) ring during a reaction. orgchemboulder.com

Illustrative ¹H NMR Data for Diastereomers of a Derivatized Amine

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-4 (imidazole) | 7.15 | 7.18 | d | 1.2 |

| H-5 (imidazole) | 7.08 | 7.11 | d | 1.2 |

| CH (chiral center) | 4.85 | 4.92 | q | 7.0 |

| CH₃ | 1.65 | 1.70 | d | 7.0 |

| NH (imidazole) | 12.5 (broad) | 12.6 (broad) | s | - |

| NH (amine) | 8.50 | 8.55 | d | 8.0 |

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of molecules, making it invaluable for monitoring reactions and detecting transient intermediates in the synthesis and derivatization of this compound.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that can be used to introduce ions from solution into the gas phase with minimal fragmentation. researchgate.net This allows for the direct observation of the molecular ions of reactants, products, and reaction intermediates. By coupling a mass spectrometer to a liquid chromatography system (LC-MS), complex reaction mixtures can be separated prior to analysis, providing a powerful tool for monitoring reaction progress and purity. researchgate.netmsu.edu

Tandem mass spectrometry (MS/MS) is particularly useful for the structural elucidation of unknown intermediates. In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the precursor ion. For imidazole-containing compounds, characteristic fragmentation patterns can include cleavage of the imidazole ring or loss of side chains. acs.org While mass spectrometry is an achiral technique, it can be used for chiral analysis by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated by chromatography and detected by MS. nih.govwpmucdn.com

Hypothetical MS/MS Fragmentation Data for a Reaction Intermediate

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 250.15 | 208.13 | C₂H₄N | Loss of ethylamine (B1201723) group |

| 250.15 | 182.11 | C₄H₆N₂ | Loss of the imidazole-ethyl moiety |

| 250.15 | 155.09 | C₅H₇N₃ | Cleavage of the bond between the chiral center and the imidazole ring |

| 250.15 | 82.06 | C₈H₁₀N₂O | Formation of protonated imidazole |

X-ray Crystallography for Absolute Configuration and Structural Confirmation of Intermediates and Complexes

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. dtic.milresearchgate.net For this compound, obtaining a single crystal of the compound or a suitable crystalline derivative allows for the precise determination of its atomic coordinates in space.

The diffraction of X-rays by the electrons in the crystal lattice produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of an electron density map, from which the positions of the atoms can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, confirming the "R" assignment at the stereocenter. msu.edu

In the context of mechanistic studies, X-ray crystallography can provide definitive structural evidence for stable reaction intermediates or complexes that can be crystallized. orgchemboulder.com This is particularly valuable for understanding the stereochemical course of a reaction. For example, if an intermediate in a stereoselective synthesis can be isolated and its crystal structure determined, it can provide direct insight into how the chirality is transferred during the reaction. The solid-state structure can reveal key intermolecular interactions, such as hydrogen bonding, which may play a role in the reaction mechanism. researchgate.netacs.org

Illustrative Crystallographic Data for a Chiral Amine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1667.8 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Circular Dichroism (CD) Spectroscopy for Chiroptical Studies and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra, making CD an excellent tool for determining absolute configuration and studying conformational changes. acs.org

By comparing the experimental CD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations, the absolute configuration can be confirmed. acs.org Furthermore, CD spectroscopy is a valuable tool for conformational analysis. Changes in the solvent, temperature, or the binding of a substrate can induce conformational changes in the molecule, which will be reflected in the CD spectrum. libretexts.org This allows for the study of dynamic processes and intermolecular interactions in solution. The exciton chirality method can be applied if the molecule is derivatized to contain two or more interacting chromophores, where the sign of the resulting exciton couplet in the CD spectrum can be directly related to the absolute configuration. orgchemboulder.comnih.gov

Hypothetical Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition | Cotton Effect |

|---|---|---|---|

| 210 | +15,000 | π → π* (imidazole) | Positive |

| 245 | -8,000 | n → π* (imidazole) | Negative |

| 280 | +2,500 | π → π* (imidazole) | Positive |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Mechanistic Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. msu.edu

IR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic IR absorptions would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the imidazole N-H (a broader band), as well as C-N stretching and N-H bending vibrations. orgchemboulder.comwpmucdn.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing complementary information. The C=C and C=N stretching vibrations within the aromatic imidazole ring are expected to give rise to strong Raman signals. acs.orgnih.gov

In mechanistic studies, both IR and Raman spectroscopy can be used for in-situ reaction monitoring. For example, the formation or disappearance of specific functional groups during a reaction can be tracked by observing changes in the corresponding vibrational bands. researchgate.net This can provide valuable kinetic and mechanistic information. The complementarity of IR and Raman is beneficial, as some vibrations may be strong in one technique and weak or silent in the other due to selection rules. acs.org

Characteristic Vibrational Frequencies

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Stretch (asymmetric) | ~3350 | Weak | Primary Amine |

| N-H Stretch (symmetric) | ~3280 | Weak | Primary Amine |

| N-H Stretch | ~3150 (broad) | Weak | Imidazole |

| C-H Stretch (aromatic) | ~3100 | Strong | Imidazole |

| C-H Stretch (aliphatic) | ~2970 | Medium | Ethyl group |

| N-H Bend (scissoring) | ~1620 | Weak | Primary Amine |

| C=N Stretch | ~1580 | Strong | Imidazole |

| C=C Stretch | ~1480 | Strong | Imidazole |

| C-N Stretch | ~1250 | Medium | Amine |

Future Research Directions and Emerging Paradigms for 1r 1 1h Imidazol 2 Yl Ethan 1 Amine

Integration into Novel Asymmetric Catalytic Systems

The structural motifs of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine—a primary chiral amine and an imidazole (B134444) ring—are hallmarks of successful ligands and organocatalysts in asymmetric synthesis. rsc.org Future research will likely focus on harnessing these features to develop novel catalytic systems. The imidazole group, with its dual hydrogen-bond donor and acceptor capabilities and its ability to coordinate with metals, offers a rich playground for catalyst design. nih.govnih.gov